molecular formula C11H16Cl2O2S B2468093 (3-Chloro-1-adamantyl)methanesulfonyl chloride CAS No. 2402830-61-7

(3-Chloro-1-adamantyl)methanesulfonyl chloride

Cat. No. B2468093
CAS RN: 2402830-61-7
M. Wt: 283.21
InChI Key: BQRQUKJKJCAXNZ-UHFFFAOYSA-N
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Description

“(3-Chloro-1-adamantyl)methanesulfonyl chloride” is a chemical compound that is not widely documented. It is a derivative of methanesulfonyl chloride, which is an organosulfur compound with the formula CH3SO2Cl . Methanesulfonyl chloride is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .

Mechanism of Action

Target of Action

It is known that methanesulfonyl chloride, a related compound, is highly reactive and acts as an electrophile . It is frequently used to make methanesulfonates .

Mode of Action

(3-Chloro-1-adamantyl)methanesulfonyl chloride likely interacts with its targets through a similar mechanism as methanesulfonyl chloride. Methanesulfonyl chloride is known to react with alcohols in the presence of a non-nucleophilic base to form methanesulfonates . This reaction is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene, followed by attack by the alcohol and rapid proton transfer to generate the observed product .

Biochemical Pathways

Methanesulfonates, which can be formed from methanesulfonyl chloride, are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .

Pharmacokinetics

The molecular weight of a related compound, 1-chloroadamantane, is 170679 , which might influence its absorption and distribution.

Result of Action

It is known that methanesulfonyl chloride is a precursor to many compounds because it is highly reactive .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, methanesulfonyl chloride is reactive toward water, alcohols, and many amines . It is also soluble in alcohol, ether, and most organic solvents . These properties could potentially influence the action of this compound in different environments.

properties

IUPAC Name

(3-chloro-1-adamantyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2O2S/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-16(13,14)15/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRQUKJKJCAXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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